molecular formula C26H37N3O4S2 B3056706 JYL-1413 CAS No. 735331-54-1

JYL-1413

Cat. No.: B3056706
CAS No.: 735331-54-1
M. Wt: 519.7 g/mol
InChI Key: DOXBZTLQXVYVLX-UHFFFAOYSA-N
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Description

JYL-1413 is a transient receptor potential vanilloid-1 (TRPV1) channel antagonist. TRPV1 is a receptor that behaves as a non-selective cation channel, primarily found in sensory neurons. It detects painful stimuli, low pH, and heat. This compound has been shown to bind to resiniferatoxin, a potent TRPV1 agonist .

Preparation Methods

The synthetic routes and reaction conditions for JYL-1413 are not widely documented in public sources. it is typically synthesized in specialized laboratories under controlled conditions. Industrial production methods would likely involve standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

JYL-1413 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in a molecule with another atom or group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

JYL-1413 has several scientific research applications:

Mechanism of Action

JYL-1413 exerts its effects by antagonizing the TRPV1 channel. This means it binds to the TRPV1 receptor, preventing it from being activated by agonists like capsaicin or resiniferatoxin. By blocking the TRPV1 channel, this compound inhibits the influx of cations, thereby reducing the sensation of pain and other stimuli detected by these receptors .

Comparison with Similar Compounds

Similar compounds to JYL-1413 include other TRPV1 antagonists such as:

    Capsazepine: Another TRPV1 antagonist that blocks the receptor’s activation.

    SB-366791: A selective TRPV1 antagonist used in research to study pain mechanisms.

    AMG 517: A potent TRPV1 antagonist investigated for its analgesic properties.

This compound is unique in its specific binding affinity and interaction with resiniferatoxin, making it a valuable tool in studying TRPV1 channels and their role in sensory perception .

Properties

IUPAC Name

[4-(3,4-dimethylphenyl)-2-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]butyl] 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N3O4S2/c1-18-7-8-20(15-19(18)2)9-14-23(17-33-24(30)26(3,4)5)28-25(34)27-16-21-10-12-22(13-11-21)29-35(6,31)32/h7-8,10-13,15,23,29H,9,14,16-17H2,1-6H3,(H2,27,28,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXBZTLQXVYVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(COC(=O)C(C)(C)C)NC(=S)NCC2=CC=C(C=C2)NS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471909
Record name [4-(3,4-dimethylphenyl)-2-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]butyl] 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735331-54-1
Record name [4-(3,4-dimethylphenyl)-2-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]butyl] 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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